Cas no 897445-50-0 (3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane)

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is a bicyclic heterocyclic compound featuring a fused oxazole and aziridine ring system, protected by a tert-butoxycarbonyl (Boc) group. This structure is valuable in synthetic organic chemistry, particularly in the development of pharmacologically active molecules, due to its rigid scaffold and functional group versatility. The Boc group enhances stability, facilitating handling and storage, while the methyl substitution at the 1-position influences reactivity and selectivity. Its strained ring system offers unique reactivity patterns, making it a useful intermediate in the synthesis of complex targets, including bioactive compounds and peptidomimetics. The compound is typically employed in controlled reactions requiring precise steric and electronic modulation.
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane structure
897445-50-0 structure
Product name:3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
CAS No:897445-50-0
MF:C10H17NO3
MW:199.246883153915
MDL:MFCD28501390
CID:4658984
PubChem ID:58450956

3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties

Names and Identifiers

    • 3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
    • 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-methyl-, 1,1-dimethylethyl ester
    • tert-Butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • SB12755
    • MFCD28501390
    • SCHEMBL1256031
    • P17480
    • FOLFDQYCYNSXEU-UHFFFAOYSA-N
    • AKOS030238395
    • 897445-50-0
    • XKB44550
    • racemic-tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • DB-096865
    • CS-0051511
    • AS-54087
    • MDL: MFCD28501390
    • Inchi: 1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3
    • InChI Key: FOLFDQYCYNSXEU-UHFFFAOYSA-N
    • SMILES: C12(C)C(O1)CN(C(OC(C)(C)C)=O)C2

Computed Properties

  • Exact Mass: 199.12084340g/mol
  • Monoisotopic Mass: 199.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 42.1Ų

3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A301330-250mg
tert-Butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
897445-50-0 98%
250mg
$130.0 2023-05-18
Ambeed
A301330-1g
tert-Butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
897445-50-0 98%
1g
$338.0 2023-05-18
eNovation Chemicals LLC
D588821-1G
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 97%
1g
$260 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08052-10G
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 97%
10g
¥ 7,999.00 2023-04-13
AN HUI ZE SHENG Technology Co., Ltd.
D031572-1g
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 97%
1g
¥2401.00 2023-09-15
Chemenu
CM541997-1g
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 95%+
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122151-5g
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 98%
5g
¥6280.00 2024-04-26
abcr
AB511019-1g
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane; .
897445-50-0
1g
€708.20 2024-04-15
1PlusChem
1P00ILD6-250mg
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 95%
250mg
$294.00 2025-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08052-100.0mg
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
897445-50-0 97%
100.0mg
¥482.0000 2024-08-02

Additional information on 3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane

Research Brief on 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS: 897445-50-0): Recent Advances and Applications

The compound 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS: 897445-50-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, featuring a Boc-protected amine and an oxa-aza bridge, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel drug candidates. Recent studies have explored its utility in medicinal chemistry, focusing on its role as a building block for protease inhibitors, kinase modulators, and other biologically active compounds.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane as a key intermediate in the synthesis of selective PI3Kδ inhibitors, which are being investigated for their potential in treating inflammatory diseases and certain cancers. The researchers demonstrated that the bicyclic core structure enhances binding affinity and selectivity, owing to its rigid conformation and ability to mimic transition-state geometries in enzymatic reactions. The study also reported improved pharmacokinetic properties of the derived inhibitors, suggesting the scaffold's potential for optimizing drug-like characteristics.

In parallel, advancements in synthetic methodologies have been reported for this compound. A recent publication in Organic Letters described an efficient, scalable route to 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane using a photochemical cyclization strategy, achieving higher yields (78%) and reduced byproduct formation compared to traditional thermal methods. This development is particularly significant for industrial-scale production, addressing previous challenges in the compound's accessibility for large-scale drug discovery programs.

Structural-activity relationship (SAR) studies involving derivatives of this scaffold have revealed intriguing insights. For instance, modifications at the 1-methyl position have been shown to dramatically influence the compound's biological activity profile. A 2024 preprint on bioRxiv reported that fluorination at this position led to enhanced blood-brain barrier penetration, opening new possibilities for central nervous system (CNS) drug development. These findings align with growing interest in using constrained bicyclic systems to improve the physicochemical properties of CNS-targeted therapeutics.

The pharmaceutical industry has taken note of these developments, with several companies reportedly incorporating 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane into their discovery pipelines. Patent filings from 2023-2024 indicate its use in candidates targeting protein-protein interactions, particularly in oncology and neurodegenerative diseases. The scaffold's ability to provide three-dimensional diversity while maintaining favorable drug-like properties makes it particularly valuable in addressing challenging biological targets.

Looking forward, researchers anticipate expanded applications of this scaffold in fragment-based drug discovery and covalent inhibitor design. Its structural features offer unique opportunities for addressing shallow binding pockets and designing selective covalent modifiers. As synthetic accessibility improves and mechanistic understanding deepens, 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is poised to play an increasingly important role in medicinal chemistry innovation, potentially contributing to breakthrough therapies in multiple disease areas.

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Amadis Chemical Company Limited
(CAS:897445-50-0)3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
A1061793
Purity:99%/99%/99%
Quantity:1.0g/5.0g/10.0g
Price ($):200.0/601.0/1002.0